molecular formula C13H18ClN3 B12222066 N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12222066
M. Wt: 251.75 g/mol
InChI Key: UBCUELOLRDDIMY-UHFFFAOYSA-N
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Description

N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride typically involves the condensation of appropriate precursors followed by reduction and purification steps. One common method involves the reaction of 1-ethyl-5-methylpyrazole with benzyl chloride in the presence of a base to form N-benzyl-1-ethyl-5-methylpyrazol-4-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield de-benzylated or de-ethylated derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce de-benzylated or de-ethylated pyrazole derivatives.

Scientific Research Applications

N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-methylpyrazole: Lacks the benzyl group, resulting in different chemical and biological properties.

    N-benzyl-1-methylpyrazol-4-amine: Similar structure but with a different alkyl group, affecting its reactivity and applications.

    N-benzyl-1-ethylpyrazol-4-amine: Similar but lacks the methyl group, influencing its chemical behavior.

Uniqueness

N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-3-16-11(2)13(10-15-16)14-9-12-7-5-4-6-8-12;/h4-8,10,14H,3,9H2,1-2H3;1H

InChI Key

UBCUELOLRDDIMY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=CC=C2)C.Cl

Origin of Product

United States

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